N-(4-fluorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
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Description
N-(4-fluorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19FN4O3 and its molecular weight is 394.406. The purity is usually 95%.
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Scientific Research Applications
Solid-State Structural Analysis
The solid-state tautomeric structure of a related compound, which is a potent HIV integrase inhibitor, has been studied through single-crystal X-ray crystallography. This research highlights the molecule's conformation and tautomeric structure in the solid state, emphasizing the importance of the β-diketo portion existing in the enol form. The study also explored weak intramolecular hydrogen bonds, contributing to the understanding of the molecule's electrostatic properties and its extended conformation. This research provides insights into the structural characteristics of similar compounds, which could be relevant for understanding the scientific research applications of N-(4-fluorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide (Bacsa et al., 2013).
Antimicrobial Activity
Research into semicarbazone derivatives, closely related to the compound , has shown significant antimicrobial activities. A study synthesized a series of these derivatives and evaluated their antimicrobial potential, highlighting the effectiveness of certain compounds against bacterial and fungal strains. This suggests potential applications of this compound in the development of new antimicrobial agents (Ahsan et al., 2016).
Synthesis and Characterization
The synthesis and characterization of fluorobenzamides, which share structural similarities with the compound , have been explored. These compounds, synthesized through conventional and microwave methods, have shown promising antimicrobial activities against various bacterial and fungal strains. The presence of a fluorine atom in these compounds has been deemed essential for enhancing their antimicrobial activity, which might be relevant for the applications of this compound in similar contexts (Desai et al., 2013).
Antitumor Activity
The synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with structural elements similar to the compound of interest, have been documented. This research could provide a foundation for exploring the antitumor potential of this compound, contributing to the development of new cancer therapies (Hao et al., 2017).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-14-2-4-15(5-3-14)12-26-13-16(6-11-19(26)27)20(28)24-25-21(29)23-18-9-7-17(22)8-10-18/h2-11,13H,12H2,1H3,(H,24,28)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDUMWIDLPOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.